molecular formula C12H13FO B1603531 4-(2-Fluorophenyl)cyclohexanone CAS No. 218776-92-2

4-(2-Fluorophenyl)cyclohexanone

Cat. No.: B1603531
CAS No.: 218776-92-2
M. Wt: 192.23 g/mol
InChI Key: YDKBYDIWDLQZFQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-fluorobenzene under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone is reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction of this compound can yield 4-(2-fluorophenyl)cyclohexanol using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts like sodium tungstate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

    Oxidation: this compound oxime.

    Reduction: 4-(2-fluorophenyl)cyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)cyclohexanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a useful scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 4-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

4-(2-fluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKBYDIWDLQZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611218
Record name 4-(2-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218776-92-2
Record name 4-(2-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of palladium on carbon (1.1 g) in 100 mL ethylacetate was added the mixture of 4-(2-Fluoro-phenyl)-cyclohex-3-enone and 4-(2-Fluorophenyl)-cyclohex-2-enone (5.1 g) under argon. The suspension was placed under 50 psi hydrogen for 36 h, filtered through celite, concentrated in vacuo, and passed through silica (10% ethylacetate,hexane) to give 4-(2-fluorophenyl)-cyclohexanone (3.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Fluorophenyl)-cyclohex-2-enone
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 2
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 3
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 4
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 5
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 6
4-(2-Fluorophenyl)cyclohexanone

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